3-chlorobenzenesulfonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

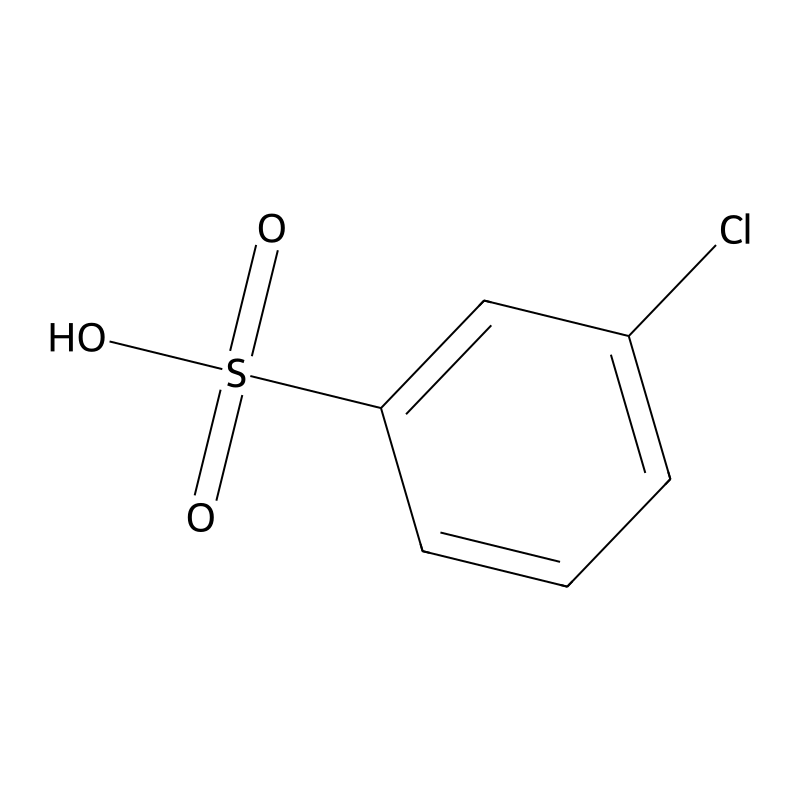

3-Chlorobenzenesulfonic acid is an organic compound with the molecular formula C₆H₅ClO₃S. It features a sulfonic acid group (-SO₃H) attached to a chlorobenzene ring, specifically at the meta position relative to the sulfonic acid group. This compound appears as a white crystalline solid and is soluble in water and various organic solvents, making it useful in several industrial applications .

- Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles, leading to the formation of different derivatives. For instance, treatment with sodium hydroxide can yield 3-chlorobenzenesulfonate.

- Electrophilic Aromatic Substitution: The presence of chlorine and sulfonic acid groups influences the reactivity of the aromatic ring, allowing for further substitution reactions at other positions on the benzene ring.

- Fries Rearrangement: Under specific conditions, 3-chlorobenzenesulfonic acid can undergo rearrangement reactions that lead to hydroxysulfonamide derivatives .

Research indicates that 3-chlorobenzenesulfonic acid exhibits various biological activities. It has been studied for its potential effects on cellular processes, including:

- Antimicrobial Properties: Some studies suggest that this compound may possess antibacterial activity, making it a candidate for further investigation in pharmaceutical applications.

- Metabolic Byproducts: It has been identified as a metabolic byproduct of certain drugs, indicating its relevance in pharmacokinetics and toxicology assessments .

The synthesis of 3-chlorobenzenesulfonic acid can be achieved through several methods:

- Sulfonation of Chlorobenzene: Chlorobenzene can be treated with sulfur trioxide (SO₃) under controlled conditions to introduce the sulfonic acid group at the meta position.

- Chlorination of Benzenesulfonic Acid: Benzenesulfonic acid can undergo chlorination using chlorine gas or chlorinating agents to yield 3-chlorobenzenesulfonic acid selectively.

- Rearrangement Reactions: Starting from other chlorinated benzenesulfonic acids, such as 2-chlorobenzenesulfonic acid, rearrangement processes can yield 3-chlorobenzenesulfonic acid under specific conditions .

3-Chlorobenzenesulfonic acid has several industrial applications:

- Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments due to its reactivity.

- Pharmaceuticals: The compound is utilized in drug synthesis and development, particularly in creating compounds with antimicrobial properties.

- Surfactants: Its surfactant properties make it useful in formulating detergents and cleaning agents .

Studies on the interactions of 3-chlorobenzenesulfonic acid with biological systems reveal insights into its potential toxicity and pharmacological effects. Investigations typically focus on:

- Metabolism Pathways: Understanding how this compound is metabolized in biological systems helps assess its safety and efficacy as a pharmaceutical agent.

- Binding Studies: Research into how 3-chlorobenzenesulfonic acid interacts with proteins or enzymes can provide information on its biological activity and potential therapeutic uses .

Several compounds share structural similarities with 3-chlorobenzenesulfonic acid. Notable examples include:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | C₆H₅SO₃H | Lacks chlorine substituent; simpler structure |

| 2-Chlorobenzenesulfonic Acid | C₆H₄ClSO₃H | Chlorine located ortho to the sulfonic group |

| 4-Chlorobenzenesulfonic Acid | C₆H₄ClSO₃H | Chlorine located para to the sulfonic group |

| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | Contains a carboxylic acid group instead of sulfonate |

Each of these compounds exhibits unique properties due to variations in their functional groups or positions of substituents on the aromatic ring. The presence of both a chlorine atom and a sulfonate group at specific positions makes 3-chlorobenzenesulfonic acid particularly reactive and versatile in synthetic chemistry.